An In-Depth Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid (CAS No. 38692-80-7)
An In-Depth Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid (CAS No. 38692-80-7)
This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxyphenylacetic acid, a key intermediate in the development of novel therapeutics and specialized agrochemicals. Intended for researchers, medicinal chemists, and professionals in drug discovery and development, this document synthesizes critical data on its synthesis, characterization, and applications, grounded in established scientific principles and supported by authoritative references.
Introduction: A Versatile Building Block
3-Bromo-4-hydroxyphenylacetic acid, with the Chemical Abstracts Service (CAS) number 38692-80-7 , is a substituted phenylacetic acid derivative.[1][2] Its molecular structure, featuring a bromine atom and a hydroxyl group on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis. This compound serves as a critical starting material for the synthesis of a variety of bioactive molecules, particularly in the realms of anti-inflammatory agents and analgesics.[3][4] Furthermore, its utility extends to the agricultural sector, where it is an intermediate in the development of innovative herbicides and plant growth regulators.[4]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 3-Bromo-4-hydroxyphenylacetic acid is essential for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 38692-80-7 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 105-107 °C | [3] |
| Boiling Point | 363.9 °C | [3] |
| Purity | ≥ 98% (typically by HPLC) | |
| Storage | Room temperature, in a dry, well-ventilated area. | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-4-hydroxyphenylacetic acid can be approached through several routes. A common and efficient method involves the demethylation of its methoxy precursor, 3-Bromo-4-methoxyphenylacetic acid. This reaction is a classic example of ether cleavage, a fundamental transformation in organic synthesis.
Protocol: Synthesis via Demethylation
This protocol is based on the demethylation of 3-bromo-4-methoxyphenylacetic acid, a reaction that can be effectively carried out using strong Lewis acids like boron tribromide (BBr₃).
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxyphenylacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM).
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Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise via a syringe or dropping funnel. The reaction is exothermic and requires careful temperature control.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, cautiously quench the reaction by the slow addition of water or methanol while cooling the flask in an ice bath. This will decompose any excess BBr₃.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Bromo-4-hydroxyphenylacetic acid.
Causality in Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial as BBr₃ is highly reactive towards moisture.
-
Low-Temperature Addition: The dropwise addition of BBr₃ at low temperatures helps to control the exothermicity of the reaction and prevent unwanted side reactions.
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Quenching: The careful quenching of the reaction is a critical safety step to neutralize the reactive BBr₃.
Analytical Characterization
The structural confirmation and purity assessment of 3-Bromo-4-hydroxyphenylacetic acid are typically achieved through a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is commonly employed for purity analysis.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like phosphoric acid or formic acid for improved peak shape.[1]
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Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Spectroscopic Analysis
While publicly available, verified spectra for this specific compound are scarce, the expected spectral data based on its structure are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic signals will be split due to coupling between adjacent protons, and their chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad peak), the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed.
Applications in Research and Development
3-Bromo-4-hydroxyphenylacetic acid is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.
Pharmaceutical Drug Development
The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bromo and hydroxyl groups on the phenyl ring of 3-Bromo-4-hydroxyphenylacetic acid provides reactive handles for further chemical modifications, allowing for the synthesis of libraries of compounds for screening as potential anti-inflammatory and analgesic agents.[3][4]
Agrochemical Synthesis
In the agrochemical industry, this compound serves as a building block for the synthesis of novel herbicides.[4] The specific substitution pattern on the phenyl ring can be tailored to achieve selective herbicidal activity against target weed species while minimizing damage to crops.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-hydroxyphenylacetic acid.
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Hazard Identification: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly closed container in a dry and cool place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-hydroxyphenylacetic acid is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agricultural research and development. Its unique structural features provide a foundation for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, analysis, applications, and safety, serving as a valuable resource for scientists and researchers working in these fields.
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) - Human Metabolome Database. [Link]
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